
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Boc-L-Pro-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its pharmacological effects by binding to and inhibiting the activity of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in the regulation of glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of these hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance in animal models of type 2 diabetes. It has also been shown to increase insulin secretion and enhance the function of pancreatic beta cells, which are responsible for the production of insulin. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One major advantage of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is its high purity and stability, which makes it suitable for use in large-scale experiments. However, its inhibitory effects on DPP-IV may also affect other physiological processes, making it important to carefully monitor its effects in lab experiments. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment, making it less accessible to researchers who do not have access to these resources.
Future Directions
There are several potential future directions for research on (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of DPP-IV, which may have greater therapeutic potential for the treatment of diabetes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly with regards to its effects on other physiological processes. Finally, the potential applications of this compound in other disease states, such as cancer and inflammation, warrant further investigation.
Synthesis Methods
The synthesis of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves the reaction of tert-butyl (2R,4R)-4-(bromomethyl)pyrrolidine-2-carboxylate with ammonia in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Scientific Research Applications
(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making this compound a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
(2R,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCKAANOBELKO-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
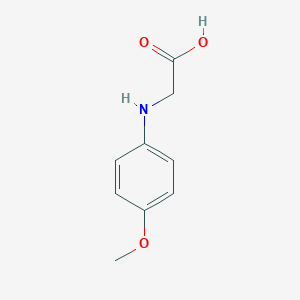

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
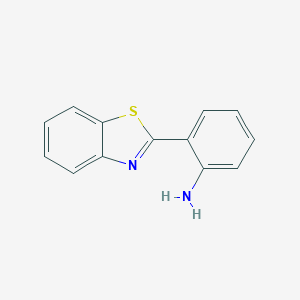
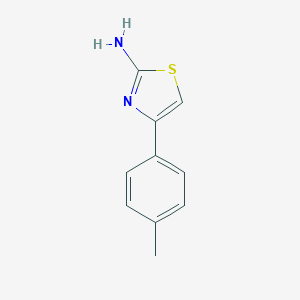
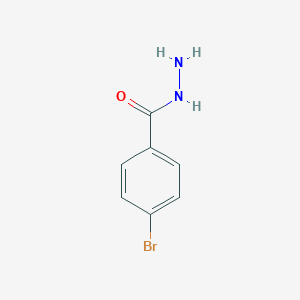
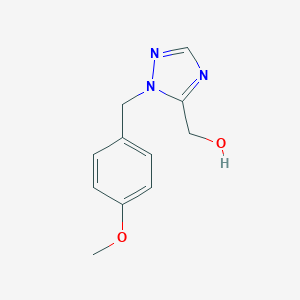
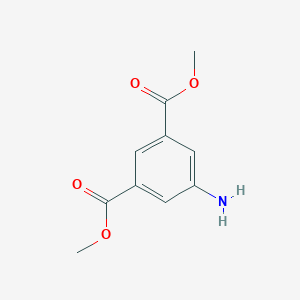


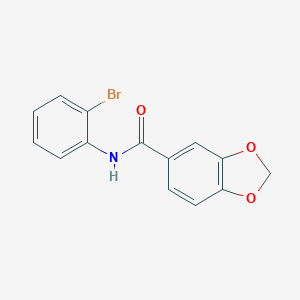
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)